molecular formula C8H13N3 B11920745 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B11920745
M. Wt: 151.21 g/mol
InChI Key: VFBWRQPRLOFAGN-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound featuring a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds. One common method is the Groebke-Blackburn three-component reaction, which involves 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo-pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and properties compared to other similar compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C8H13N3/c1-6-5-11-4-2-3-7(9)8(11)10-6/h5,7H,2-4,9H2,1H3

InChI Key

VFBWRQPRLOFAGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCCC(C2=N1)N

Origin of Product

United States

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